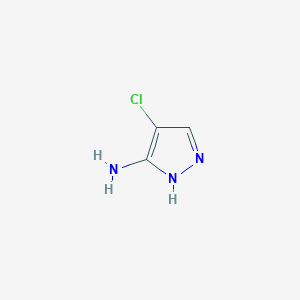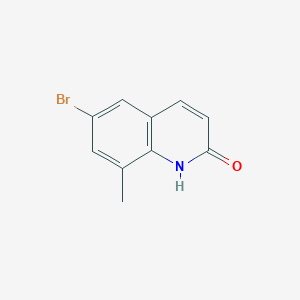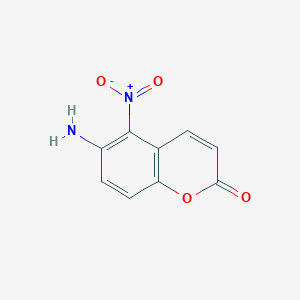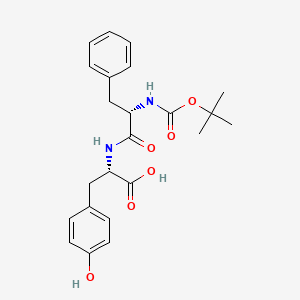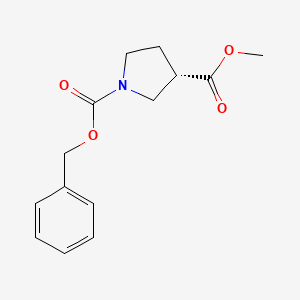
4-乙酰基-5-甲基-2-乙烯基咪唑
描述
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethenyl group at position 2 and a methyl group at position 5 of the imidazole ring, along with an ethanone group at position 1.
科学研究应用
1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
生化分析
Biochemical Properties
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one plays a significant role in biochemical reactions due to its imidazole ring structure. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function .
Cellular Effects
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . By affecting these enzymes, 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one can alter the phosphorylation status of target proteins, leading to changes in gene expression and cellular responses . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . The degradation products can have different biological activities, which may influence the overall effects of the compound in long-term experiments . Additionally, the long-term effects of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one on cellular function have been studied in both in vitro and in vivo settings, revealing potential impacts on cell viability and function over extended periods .
Dosage Effects in Animal Models
The effects of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can affect the levels of metabolites and the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic cation transporters, and distributed to different cellular compartments . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation . The distribution of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, it has been shown to localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism . Additionally, the localization of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one to the nucleus can affect gene expression by modulating the activity of transcription factors and other nuclear proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the reaction of glyoxal, formaldehyde, and ammonia.
Functional Group Introduction: The ethenyl and methyl groups are introduced through alkylation reactions
Formation of Ethanone Group: The ethanone group is introduced through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions: 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
作用机制
The mechanism of action of 1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. The ethenyl and methyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes.
相似化合物的比较
1-(2-Hydroxyethyl)imidazole: Contains a hydroxyethyl group instead of an ethenyl group.
1-(2-Methyl-1H-imidazol-4-yl)ethan-1-one: Lacks the ethenyl group but has a similar ethanone structure.
1-(2-Vinyl-1H-imidazol-4-yl)ethan-1-one: Similar structure with a vinyl group instead of an ethenyl group.
Uniqueness: 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one is unique due to the presence of both ethenyl and methyl groups on the imidazole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-(2-ethenyl-5-methyl-1H-imidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-7-9-5(2)8(10-7)6(3)11/h4H,1H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFNEZWKQZMBEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C=C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540135 | |
| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99378-21-9 | |
| Record name | 1-(2-Ethenyl-5-methyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


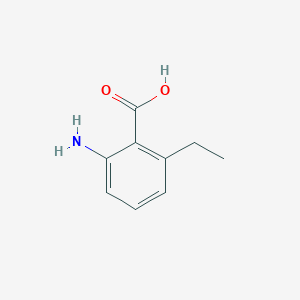
![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
